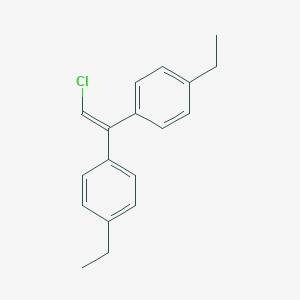
Benzene, 1,1'-(chloroethenylidene)bis[4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1'-(chloroethenylidene)bis[4-ethyl-] is a chemical compound that is commonly referred to as DDE. The compound is synthesized from the pesticide DDT, which is widely known for its harmful effects on the environment and human health. Despite being banned in many countries, DDT and its byproducts, including DDE, continue to persist in the environment and pose a threat to living organisms.
Mécanisme D'action
DDE is believed to act as an endocrine disruptor, meaning that it can interfere with the normal functioning of hormones in the body. Specifically, DDE has been shown to interfere with the estrogen receptor, which can lead to reproductive disorders and developmental abnormalities.
Effets Biochimiques Et Physiologiques
DDE has been shown to have a variety of biochemical and physiological effects on living organisms. In animals, DDE exposure has been linked to reduced fertility, developmental abnormalities, and cancer. In humans, DDE exposure has been linked to increased risk of breast cancer, reduced fertility, and developmental abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
DDE is commonly used in laboratory experiments to study its effects on living organisms. One advantage of using DDE in lab experiments is that it is a stable compound that can be easily synthesized. However, one limitation of using DDE in lab experiments is that it is a byproduct of DDT, which is a banned pesticide. This can make it difficult to obtain and use in lab experiments.
Orientations Futures
There are many future directions for research on DDE. One area of research is to better understand the mechanism of action of DDE and how it interacts with hormones in the body. Another area of research is to develop new methods for detecting and measuring DDE in the environment and in living organisms. Additionally, research is needed to better understand the long-term health effects of DDE exposure and to develop strategies for reducing exposure to this harmful compound.
Conclusion:
In conclusion, DDE is a chemical compound that is synthesized from the breakdown of the pesticide DDT. Despite being banned in many countries, DDT and its byproducts, including DDE, continue to persist in the environment and pose a threat to living organisms. DDE has been the subject of extensive scientific research due to its potential health effects on living organisms. Studies have shown that DDE can accumulate in the fatty tissues of animals and humans, leading to potential health effects. DDE has been linked to various health effects, including reproductive disorders, developmental abnormalities, and cancer. Further research is needed to better understand the mechanism of action of DDE and its long-term health effects.
Méthodes De Synthèse
DDE is synthesized from the breakdown of DDT, a pesticide that was widely used in the mid-20th century. DDT was banned in many countries due to its harmful effects on the environment and human health. However, DDT and its byproducts, including DDE, continue to persist in the environment due to their high stability and resistance to degradation. DDE is formed when DDT is exposed to sunlight or other environmental factors that cause it to break down.
Applications De Recherche Scientifique
DDE has been the subject of extensive scientific research due to its potential health effects on living organisms. Studies have shown that DDE can accumulate in the fatty tissues of animals and humans, leading to potential health effects. DDE has been linked to various health effects, including reproductive disorders, developmental abnormalities, and cancer.
Propriétés
Numéro CAS |
14720-90-2 |
|---|---|
Nom du produit |
Benzene, 1,1'-(chloroethenylidene)bis[4-ethyl- |
Formule moléculaire |
C18H19Cl |
Poids moléculaire |
270.8 g/mol |
Nom IUPAC |
1-[2-chloro-1-(4-ethylphenyl)ethenyl]-4-ethylbenzene |
InChI |
InChI=1S/C18H19Cl/c1-3-14-5-9-16(10-6-14)18(13-19)17-11-7-15(4-2)8-12-17/h5-13H,3-4H2,1-2H3 |
Clé InChI |
IOEHNKQKPGDHFA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)CC |
SMILES canonique |
CCC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



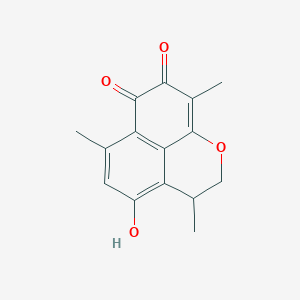


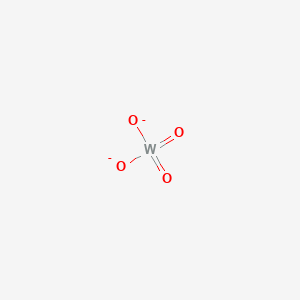
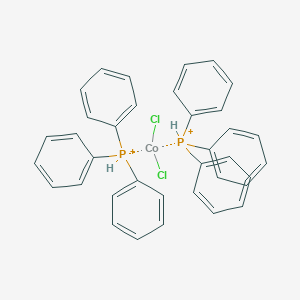
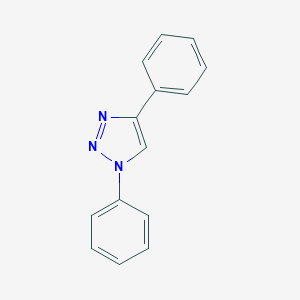
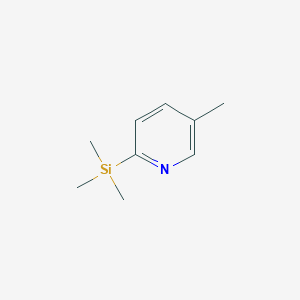
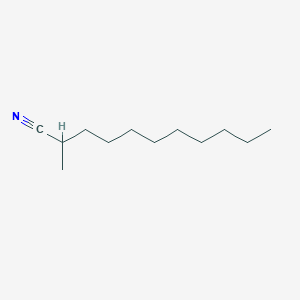
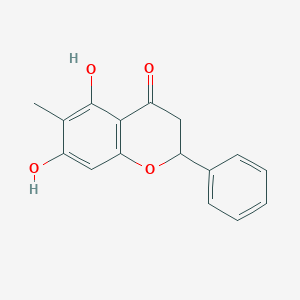
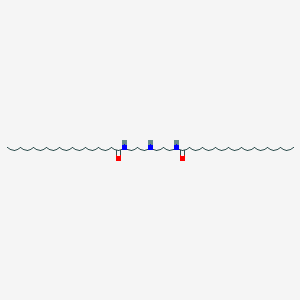
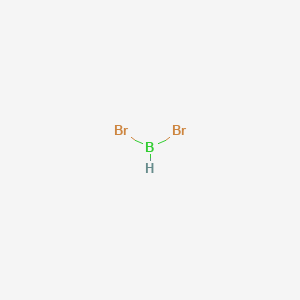
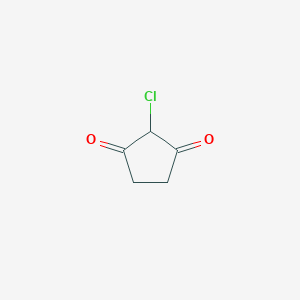
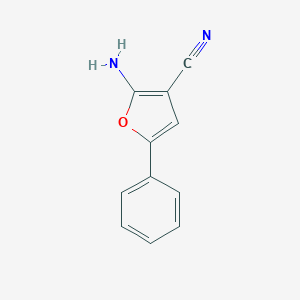
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)